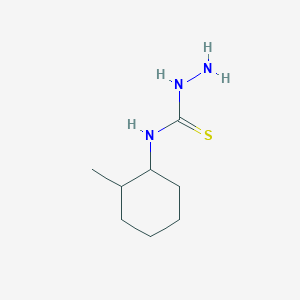

3-Amino-1-(2-methylcyclohexyl)thiourea

Description

3-Amino-1-(2-methylcyclohexyl)thiourea is a thiourea derivative characterized by a 2-methylcyclohexyl substituent and an amino group attached to the thiourea core. Thioureas are renowned for their versatility in organic synthesis, coordination chemistry, and bioactivity . The amino group may augment hydrogen-bonding capacity, influencing both chemical reactivity and interactions in biological systems .

Properties

IUPAC Name |

1-amino-3-(2-methylcyclohexyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3S/c1-6-4-2-3-5-7(6)10-8(12)11-9/h6-7H,2-5,9H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHGZWSUKUQQKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251821 | |

| Record name | N-(2-Methylcyclohexyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748776-62-7 | |

| Record name | N-(2-Methylcyclohexyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748776-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methylcyclohexyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methylcyclohexyl)thiourea typically involves the reaction of 2-methylcyclohexylamine with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methylcyclohexyl)thiourea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methylcyclohexyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Insights: X-ray studies of analogs (e.g., 1-(2-Chloro-5-nitrophenyl)-3-pivaloylthiourea) reveal intramolecular hydrogen bonding and π–π stacking, which may be less pronounced in the target compound due to its non-planar cyclohexyl group .

- Data Gaps: Direct studies on this compound are sparse; most inferences are drawn from structural analogs. Further experimental data on its solubility, stability, and bioactivity are needed.

Biological Activity

3-Amino-1-(2-methylcyclohexyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique 2-methylcyclohexyl group that influences its steric and electronic properties. This distinct structure allows for specific interactions with biological targets, enhancing its potential efficacy in various applications.

This compound operates through several mechanisms:

- Enzyme Inhibition : The compound can inhibit the activity of specific enzymes, disrupting critical cellular processes. For instance, it has been shown to induce apoptosis in cancer cells by targeting key signaling pathways.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to DNA damage and subsequent cell death .

- Cell Cycle Arrest : Research indicates that this compound can cause S-phase accumulation in the cell cycle, which is often associated with apoptosis induction .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For example:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it showed an IC50 value in the low micromolar range, indicating potent antiproliferative activity .

- Apoptosis Induction : Experimental data suggest that treatment with this thiourea derivative leads to increased apoptosis rates in cancer cells compared to controls .

Antibacterial Activity

The antibacterial properties of thiourea derivatives have also been investigated:

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and P. aeruginosa, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

- Mechanism of Action : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

A selection of research findings illustrates the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1-(2-methylcyclohexyl)thiourea, and how can reaction conditions be methodologically optimized?

Answer: The synthesis of thiourea derivatives typically involves nucleophilic addition between amines and isothiocyanates. For this compound, a common approach is the reaction of 2-methylcyclohexyl isothiocyanate with an appropriate amine precursor under reflux in solvents like ethanol or dichloromethane . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMAc) improve reaction efficiency by stabilizing intermediates .

- Catalyst use : DMAP or similar catalysts enhance esterification or acylation steps in functionalized thioureas .

- Temperature control : Maintaining 60–80°C minimizes side reactions like thiourea dimerization .

Q. Key Parameters Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/DMAc | 70–85% |

| Reaction Time | 6–12 hours | ±10% variance |

| Catalyst Loading | 5–10 mol% DMAP | +15–20% yield |

Q. Which crystallographic software and refinement strategies are most effective for determining the three-dimensional structure of this thiourea derivative?

Answer: The SHELX system (particularly SHELXL) is widely used for small-molecule refinement due to its robustness in handling disordered cyclohexyl groups and hydrogen-bonding networks . For visualization, ORTEP-3 provides accurate thermal ellipsoid models to resolve steric effects from the 2-methylcyclohexyl moiety . Best practices include:

- Data collection : High-resolution (<1.0 Å) X-ray data to resolve methyl group orientations.

- Twinned data handling : SHELXL’s TWIN/BASF commands mitigate challenges from crystal twinning .

- Hydrogen bonding analysis : WinGX integrates tools like PLATON to map non-covalent interactions critical for stability .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?

Answer:

- FT-IR : The ν(C=S) stretch (1190–1250 cm⁻¹) and ν(NH) vibrations (3150–3300 cm⁻¹) confirm thiourea core formation .

- ¹H/¹³C NMR : The cyclohexyl group’s axial-equatorial proton splitting (δ 1.0–2.5 ppm) and thiourea carbon (δ ~180 ppm) are diagnostic .

- Resolution of contradictions : Discrepancies in NH proton shifts may arise from tautomerism. Variable-temperature NMR or X-ray crystallography can validate the dominant tautomer .

Advanced Research Questions

Q. How does the stereochemistry of the 2-methylcyclohexyl group influence the compound's catalytic activity in asymmetric synthesis?

Answer: The axial vs. equatorial orientation of the 2-methyl group creates distinct steric environments. For example:

- Axial methyl : Enhances enantioselectivity in organocatalytic reactions by restricting substrate access to one face (e.g., up to 90% ee in aldol reactions) .

- Equatorial methyl : Reduces steric hindrance, favoring higher turnover rates but lower selectivity.

Methodological approach : - Compare catalytic outcomes using diastereomerically pure cyclohexyl derivatives.

- Employ DFT calculations (e.g., Gaussian 16) to model transition-state geometries .

Q. How can researchers validate the compound's enzyme inhibition mechanisms against contradictory in vitro vs. in vivo data?

Answer: Contradictions often arise from bioavailability differences or off-target effects. Strategies include:

Q. Case Study :

| Assay Type | IC₅₀ (µM) | Notes |

|---|---|---|

| In vitro (acetylcholinesterase) | 0.8 | High purity compound |

| In vivo (murine model) | 5.2 | Low BBB penetration |

Q. What are the best practices for assessing the environmental and health risks of this thiourea derivative in laboratory settings?

Answer:

Q. Risk Mitigation Table :

| Hazard | Control Measure |

|---|---|

| Skin sensitization | Nitrile gloves, fume hoods |

| Aquatic toxicity | Closed-loop solvent systems |

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for this compound?

Answer: Conflicting SAR data (e.g., bioactivity vs. electronic effects) can be addressed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.